molecular formula C8H8ClNO B8186533 (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine CAS No. 1228550-11-5

(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B8186533
CAS No.: 1228550-11-5
M. Wt: 169.61 g/mol
InChI Key: YAWYQNCCQCICHI-SSDOTTSWSA-N
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Description

(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a fused benzene and furan ring system, with a chlorine substituent at the 5-position and an amine group at the 3-position. Its stereochemistry is defined by the (3S) configuration, which influences its biological activity and chemical reactivity. This compound is commonly synthesized as a hydrochloride salt (5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride) to enhance stability and solubility . It is utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, due to the benzofuran scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name

(3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYQNCCQCICHI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263899
Record name (3S)-5-Chloro-2,3-dihydro-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228550-11-5
Record name (3S)-5-Chloro-2,3-dihydro-3-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228550-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-5-Chloro-2,3-dihydro-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chlorinated phenol derivative, which undergoes cyclization in the presence of a suitable amine source. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas or reducing agents like sodium borohydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is C₈H₉ClN₁O, with a molecular weight of approximately 169.61 g/mol. The compound features a benzofuran ring structure with a chlorine substituent and an amine group, which contribute to its unique reactivity and biological activity.

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. It plays a crucial role in studying reaction mechanisms and developing new synthetic methodologies. For instance, it can undergo various chemical reactions such as oxidation and substitution, which are fundamental in organic synthesis.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Research indicates that (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine exhibits antimicrobial properties against various microbial strains. This makes it a candidate for further pharmaceutical development aimed at treating infections .
  • Anti-inflammatory Effects: Similar compounds within the benzofuran class have demonstrated significant anti-inflammatory activity in preclinical models. This suggests that (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine may possess analogous properties worth exploring .

Medicine

The compound shows promise as a pharmaceutical intermediate or active ingredient in drug development:

  • CYP1A2 Inhibition: Preliminary studies suggest that (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine acts as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism. This interaction could lead to potential drug-drug interactions that are critical in pharmacology .

Mechanism of Action

The mechanism by which (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chlorine (Cl) : Enhances electrophilicity and participates in halogen bonding. The 5-Cl derivative is a common scaffold in CNS drug candidates .
  • Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic resistance, making it suitable for prolonged activity in vivo .
  • Bromine (Br) : Larger atomic size compared to Cl may improve binding affinity in hydrophobic pockets but reduces solubility .
  • Fluorine (F) : Electron-withdrawing effects stabilize aromatic systems and improve membrane permeability .

Stereochemical Considerations :

  • The (3S) configuration is conserved in most analogs, suggesting its importance in target interactions. The (3R)-CF₃ analog demonstrates how stereochemistry can alter physicochemical behavior.

Ring Fusion: The pyridine-fused analog () introduces a nitrogen atom, expanding utility in heterocyclic chemistry .

Biological Activity

(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 155.61 g/mol
  • Structural Characteristics : The compound features a benzofuran ring system with a chloro substituent at the 5-position and an amine group at the 3-position. This unique structure is responsible for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amine group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways that are crucial for cell function.
  • Receptor Binding : The compound may also bind to specific receptors, influencing signaling pathways involved in cell growth and proliferation .

Anticancer Properties

Research has shown that this compound exhibits potent anticancer properties:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, which is critical for inhibiting tumor growth.
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines, enhancing its potential as an anticancer agent .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

  • Alzheimer’s Disease Models : Preliminary data indicate that it may help alleviate symptoms associated with Alzheimer's disease by modulating neuroinflammatory responses .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cells with an IC50 value of 4.4 μM.
NeuroprotectionShowed potential in reducing neuroinflammation in cellular models of Alzheimer’s disease.
Enzyme ModulationIdentified as a modulator of enzyme activity related to metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Variations in the synthesis can lead to derivatives with enhanced biological activities:

Notable Derivatives

Compound NameMolecular FormulaUnique Features
(S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amineC9H11NExhibits enhanced binding affinity towards certain targets compared to its chloro counterpart.
(S)-6-Chloro-2,3-dihydrobenzofuran-3-amineC8H8ClNChiral center influences stereochemistry and potential pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing enantiomerically pure (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine?

  • Methodological Answer : Enantioselective synthesis can be achieved via reductive amination of the corresponding ketone precursor using chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry. Alternatively, enzymatic resolution with lipases or esterases can separate racemic mixtures, as demonstrated in similar dihydrobenzofuran-3-amine derivatives . Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for purity validation.

Q. How can the structural integrity of the benzofuran ring system be confirmed during synthesis?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to verify ring closure and substituent positions. For example, the characteristic coupling of the dihydrofuran protons (δ 4.2–4.8 ppm) and aromatic protons (δ 6.8–7.3 ppm) should align with computational predictions (DFT/B3LYP/6-31G*). X-ray crystallography via SHELX-97 or SHELXL-2018 is critical for absolute configuration determination, as applied in analogous chiral dihydrobenzofuran structures .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and quantitative 1H^1H-NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) ensure purity >98%. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 column, 254 nm) can identify degradation products, such as oxidative ring-opening or dechlorination .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for serotonin receptor subtypes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using homology-modeled 5-HT2A_{2A} or 5-HT2C_{2C} receptors can predict binding modes. Focus on interactions between the amine group and Asp155 (5-HT2A_{2A}) or the chloro substituent’s hydrophobic pocket occupancy. Validate with in vitro radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} ) .

Q. What strategies resolve contradictions in spectroscopic data for stereochemical assignments?

  • Methodological Answer : Combine vibrational circular dichroism (VCD) with density functional theory (DFT) to correlate experimental and calculated spectra. For example, discrepancies in 1H^1H-NMR NOESY cross-peaks may arise from dynamic puckering of the dihydrofuran ring; variable-temperature NMR (VT-NMR) from -40°C to 25°C can clarify conformational mobility .

Q. How does the chloro substituent influence the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Perform in vitro microsomal assays (human or rat) with LC-MS/MS quantification. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) against non-chlorinated analogs. The electron-withdrawing chloro group may reduce CYP3A4-mediated oxidation but increase susceptibility to glutathione conjugation, as seen in fluorinated benzofuran derivatives .

Q. What crystallographic challenges arise in resolving the (3S)-configuration, and how are they addressed?

  • Methodological Answer : Poor crystal quality due to hygroscopicity can be mitigated by rapid solvent evaporation (e.g., acetonitrile/ethyl acetate) under inert gas. Twinning issues in orthorhombic systems require iterative refinement in SHELXL using HKLF5 data. The Flack parameter should be <0.1 for reliable absolute configuration assignment .

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